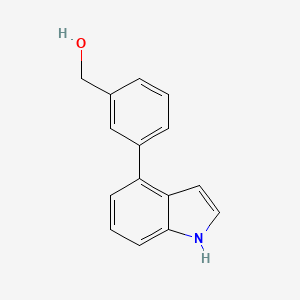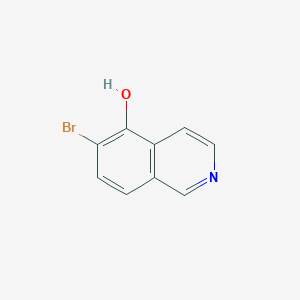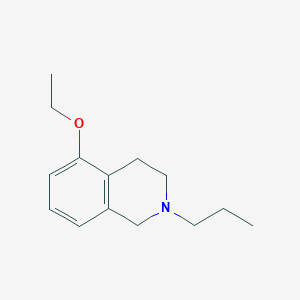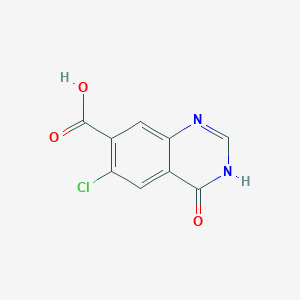
(R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and a thiophene derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid
Reduction: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and the aldehyde functional group allows for interactions with active sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(3-Chlorophenyl)glycine
- ®-3-Chlorostyrene oxide
- ®-2-Chloro-1-(3-chlorophenyl)ethanol
Uniqueness
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the combination of its thiophene ring, 3-chlorophenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9ClOS |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
(2R)-2-(3-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11-9(7-13)4-5-14-11/h1-4,6-7,11H,5H2/t11-/m1/s1 |
Clé InChI |
IAHGNQXDYWWFOE-LLVKDONJSA-N |
SMILES isomérique |
C1C=C([C@H](S1)C2=CC(=CC=C2)Cl)C=O |
SMILES canonique |
C1C=C(C(S1)C2=CC(=CC=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)
![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)





![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)


